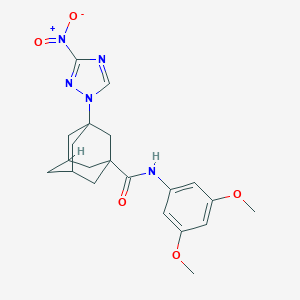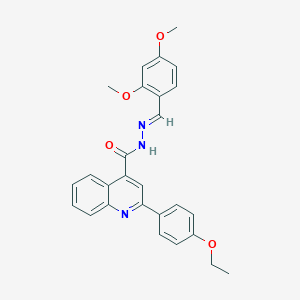
N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE is a chemical compound known for its unique structure and properties It is a derivative of hydrazine and is characterized by the presence of an ethyl group, a methylphenyl group, and two carbothioamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE typically involves the reaction of N-ethyl-N-(2-methylphenyl)hydrazine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbothioamide groups. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully monitored and controlled to ensure consistent quality and to minimize the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide groups to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted hydrazine derivatives.
Applications De Recherche Scientifique
N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial properties may be attributed to its ability to disrupt the cell membrane of microorganisms.
Comparaison Avec Des Composés Similaires
N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE can be compared with other similar compounds, such as:
N-ETHYL-N-(2-METHYLPHENYL)HYDRAZINE: This compound lacks the carbothioamide groups and has different chemical properties and reactivity.
N-METHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
N-ETHYL-N-(2-CHLOROPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16N4S2 |
|---|---|
Poids moléculaire |
268.4g/mol |
Nom IUPAC |
1-ethyl-3-[(2-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C11H16N4S2/c1-3-12-10(16)14-15-11(17)13-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,12,14,16)(H2,13,15,17) |
Clé InChI |
ZDHWXQOONWVKRF-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NNC(=S)NC1=CC=CC=C1C |
SMILES canonique |
CCNC(=S)NNC(=S)NC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B451842.png)

![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxamide](/img/structure/B451846.png)
![2,2-dibromo-N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B451848.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B451850.png)
![isopropyl 2-({3-nitro-4-methoxybenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451853.png)


![N-cyclohexyl-2-[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B451856.png)
![Isopropyl 2-[(5-bromo-2-furoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451857.png)
![N-[3-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B451858.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451862.png)
![2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B451863.png)
